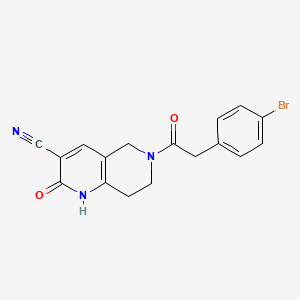![molecular formula C21H19N3OS3 B2405506 5-((2,5-ジメチルベンジル)チオ)-6-メチル-3-フェニル-2-チオキソ-2,3-ジヒドロチアゾロ[4,5-d]ピリミジン-7(6H)-オン CAS No. 1114633-96-3](/img/structure/B2405506.png)
5-((2,5-ジメチルベンジル)チオ)-6-メチル-3-フェニル-2-チオキソ-2,3-ジヒドロチアゾロ[4,5-d]ピリミジン-7(6H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazolo[4,5-d]pyrimidinone core, which is known for its biological activity and versatility in chemical reactions.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the thiazolo[4,5-d]pyrimidinone core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities make it a candidate for drug development. It can be studied for its effects on various biological targets and pathways, potentially leading to new treatments for diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[4,5-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors, such as thiourea and a suitable diketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the 2,5-Dimethylbenzylthio Group: This step involves the reaction of the thiazolo[4,5-d]pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base to form the thioether linkage.
Methylation: The final step involves the methylation of the thiazolo[4,5-d]pyrimidinone core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thiazolo[4,5-d]pyrimidinone core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and 2,5-dimethylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and strong bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiazolo[4,5-d]pyrimidinone core.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” involves its interaction with specific molecular targets and pathways. The thiazolo[4,5-d]pyrimidinone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidinones: Compounds with similar core structures but different substituents.
Thioethers: Compounds with similar thioether linkages but different core structures.
Phenyl-substituted Compounds: Compounds with phenyl groups attached to different cores.
Uniqueness
The uniqueness of “5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” lies in its combination of the thiazolo[4,5-d]pyrimidinone core with the 2,5-dimethylbenzylthio and phenyl groups. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-13-9-10-14(2)15(11-13)12-27-20-22-18-17(19(25)23(20)3)28-21(26)24(18)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQBZDUQEWARSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2405427.png)




![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)



![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
